molecular formula C13H13N3O4 B12948965 (R)-6-Benzyloxy-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine CAS No. 187235-59-2

(R)-6-Benzyloxy-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine

Cat. No.: B12948965
CAS No.: 187235-59-2
M. Wt: 275.26 g/mol
InChI Key: OELNBPAXKWBFGO-LLVKDONJSA-N
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Description

®-6-Benzyloxy-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine is a complex organic compound characterized by its unique structure, which includes a benzyloxy group, a nitro group, and an imidazo-oxazine ring system. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Benzyloxy-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Imidazo-Oxazine Ring: This step involves the cyclization of a precursor molecule containing the necessary functional groups to form the imidazo-oxazine ring. This can be achieved through a condensation reaction under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration, using reagents such as nitric acid or a mixture of nitric acid and sulfuric acid.

    Benzyloxy Group Addition: The benzyloxy group is typically introduced through an etherification reaction, where a benzyl alcohol reacts with the hydroxyl group on the oxazine ring in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of ®-6-Benzyloxy-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro group or the benzyloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Sodium methoxide, potassium carbonate.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted imidazo-oxazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-6-Benzyloxy-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicinal chemistry, ®-6-Benzyloxy-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of ®-6-Benzyloxy-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    6-Benzyloxy-2-nitro-5H-imidazo(2,1-b)(1,3)oxazine: Lacks the ®-configuration, which may affect its biological activity.

    6-Benzyloxy-2-amino-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine:

    6-Methoxy-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine: Has a methoxy group instead of a benzyloxy group, which may influence its chemical properties and interactions.

Uniqueness

®-6-Benzyloxy-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine is unique due to its specific stereochemistry and the presence of both a benzyloxy and a nitro group. This combination of features can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

187235-59-2

Molecular Formula

C13H13N3O4

Molecular Weight

275.26 g/mol

IUPAC Name

(6R)-2-nitro-6-phenylmethoxy-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine

InChI

InChI=1S/C13H13N3O4/c17-16(18)12-7-15-6-11(9-20-13(15)14-12)19-8-10-4-2-1-3-5-10/h1-5,7,11H,6,8-9H2/t11-/m1/s1

InChI Key

OELNBPAXKWBFGO-LLVKDONJSA-N

Isomeric SMILES

C1[C@H](COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=CC=C3

Canonical SMILES

C1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=CC=C3

Origin of Product

United States

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